Methyl 2-methylazepane-2-carboxylate
CAS No.:
Cat. No.: VC17698656
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | methyl 2-methylazepane-2-carboxylate |
| Standard InChI | InChI=1S/C9H17NO2/c1-9(8(11)12-2)6-4-3-5-7-10-9/h10H,3-7H2,1-2H3 |
| Standard InChI Key | PKCYTZWZCRORJV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCCCN1)C(=O)OC |
Introduction
Methyl 2-methylazepane-2-carboxylate is a chemical compound characterized by its unique seven-membered ring structure, known as an azepane, which contains one nitrogen atom. This compound belongs to the class of heterocyclic compounds, specifically cyclic amines, and is derived from azepane, a saturated cyclic compound. It is often encountered in its hydrochloride form, which enhances its solubility in aqueous environments.
Stability and Solubility
Methyl 2-methylazepane-2-carboxylate is stable under standard laboratory conditions but may react under extreme pH or temperature changes. Its hydrochloride form is noted for enhanced stability and solubility properties, particularly in aqueous environments.
Synthesis
The synthesis of methyl 2-methylazepane-2-carboxylate typically involves several steps, requiring precise control over reaction conditions such as temperature and pH to maximize yield and purity. Heating the reaction mixture at elevated temperatures (around 120 °C) can facilitate the cyclization process effectively.
Applications
Methyl 2-methylazepane-2-carboxylate has several scientific applications, primarily in organic synthesis and medicinal chemistry. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The compound can act as a ligand, modulating enzyme activity and influencing various biochemical pathways. This interaction is crucial for understanding its potential therapeutic applications.
Chemical Reactions
Methyl 2-methylazepane-2-carboxylate can participate in various chemical reactions, such as oxidation and reduction. The products formed depend on the specific reagents and conditions employed during the processes. For example, oxidation may yield oxo derivatives, while reduction can lead to amine derivatives.
Ethyl 2-methylazepane-2-carboxylate
Ethyl 2-methylazepane-2-carboxylate is another compound in the azepane series, differing from methyl 2-methylazepane-2-carboxylate by having an ethyl ester moiety instead of a methyl ester. It is soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water.
Methyl Azepane-2-carboxylate
Methyl azepane-2-carboxylate lacks the methyl group at the second position present in methyl 2-methylazepane-2-carboxylate. It has a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .
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